Résérpine-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

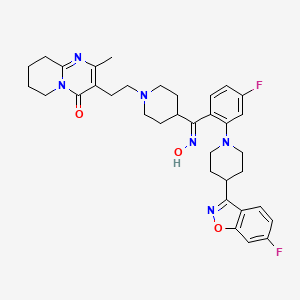

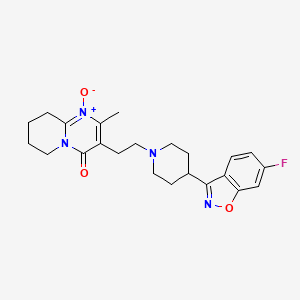

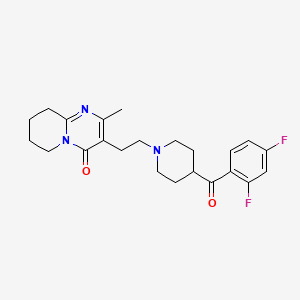

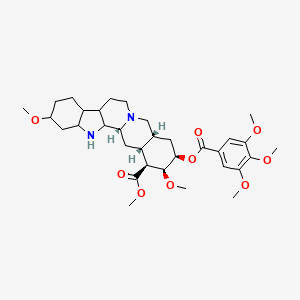

Methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate is a complex organic compound. It belongs to a class of compounds known as alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a trimethoxybenzoyl moiety.

Applications De Recherche Scientifique

This compound could have various applications in scientific research, including:

Chemistry: As a model compound for studying complex organic reactions.

Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

Industry: Use as a precursor for the synthesis of other complex molecules or as a specialty chemical.

Mécanisme D'action

Target of Action

Reserpine-d9 primarily targets the vesicular monoamine transporters, VMAT1 and VMAT2 . VMAT1 is mostly expressed in neuroendocrine cells, while VMAT2 is predominantly found in neurons .

Mode of Action

Reserpine-d9 acts by irreversibly inhibiting the ATP/Mg2+ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .

Biochemical Pathways

The primary biochemical pathway affected by Reserpine-d9 is the monoaminergic pathway. By inhibiting the ATP/Mg2+ pump, Reserpine-d9 disrupts the storage of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin . This disruption leads to a reduction in the levels of these neurotransmitters, affecting various downstream effects related to mood, emotion, and cognitive function .

Result of Action

The action of Reserpine-d9 leads to molecular and cellular effects, primarily characterized by a reduction in the levels of monoamine neurotransmitters. This reduction can lead to various physiological effects, including alterations in mood, emotion, and cognitive function . In the context of depression, Reserpine-d9’s action can alter the synaptic plasticity of the brain and cause atrophic changes in the cortical and hippocampal regions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Reserpine-d9. For instance, stress, genetics, and drug use can induce depression, which can be treated with Reserpine-d9 . Furthermore, exposure to toxic substances or environmental factors can precipitate the symptoms of diseases like Parkinson’s, rendering the brain vulnerable to subsequent physiological chronic stress . These factors highlight the importance of considering the environment when evaluating the action and efficacy of Reserpine-d9.

Analyse Biochimique

Biochemical Properties

Reserpine-d9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the ATP/Mg 2+ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .

Cellular Effects

Reserpine-d9 has profound effects on various types of cells and cellular processes. It influences cell function by reducing catecholamines, which are readily metabolized by monoamine oxidase (MAO) due to the inhibition of the ATP/Mg 2+ pump .

Molecular Mechanism

The molecular mechanism of action of Reserpine-d9 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it inhibits the ATP/Mg 2+ pump, leading to a reduction in catecholamines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

Formation of the core structure: This may involve cyclization reactions to form the multi-ring system.

Functional group modifications: Introduction of methoxy groups and the trimethoxybenzoyl moiety through reactions such as methylation and esterification.

Purification: Techniques such as chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Scaling up reactions: Using larger reactors and more efficient catalysts.

Automation: Employing automated systems for precise control of reaction conditions.

Quality control: Implementing rigorous testing to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Yohimbine: A well-known alkaloid with a similar core structure.

Reserpine: Another alkaloid with similar biological activity.

Ajmaline: A related compound with similar pharmacological properties.

Uniqueness

This compound’s uniqueness lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For example, the presence of multiple methoxy groups and the trimethoxybenzoyl moiety may enhance its solubility and bioavailability compared to similar compounds.

Propriétés

Numéro CAS |

84759-11-5 |

|---|---|

Formule moléculaire |

C33H40N2O9 |

Poids moléculaire |

617.7 g/mol |

Nom IUPAC |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1/i2D3,3D3,4D3 |

Clé InChI |

QEVHRUUCFGRFIF-QXCASUSISA-N |

SMILES |

COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |

SMILES canonique |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Synonymes |

(3β,16β,17α,18β,20α)-11,17-Dimethoxy-18-[[3,4,5-tri(methoxy-d3)benzoyl]oxy]yohimban-16-carboxylic Acid Methyl Ester-d9; 3,4,5-Tri(methoxy-d3)benzoyl Methyl Reserpate; Anquil-d9; Apoplon-d9; Rivasin-d9; Serpasil-d9; Temposerpine-d9; Triserpin-d9; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-[2-13C]glucose](/img/structure/B583748.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)